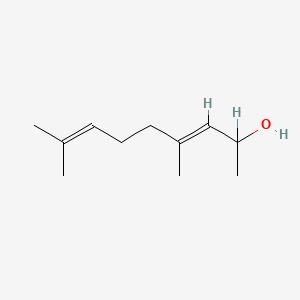

4,8-Dimethyl-3,7-nonadien-2-ol

Description

Current State of Knowledge on 4,8-Dimethyl-3,7-nonadien-2-ol

Current knowledge about this compound is largely centered on its application as a fragrance and flavoring agent. ontosight.ai It is a component in various perfumes, cosmetics, and food products. ontosight.ai

Scientific literature has identified this compound in the chemical makeup of different plant species. For example, it has been detected in the seed powder of Litchi chinensis. nih.gov Furthermore, research on Robusta coffee berries (Coffea canephora) has shown that the amount of this compound increases significantly in berries infested by the coffee berry borer, suggesting a role in plant-insect interactions. researchgate.net This indicates that the compound may be part of the plant's induced volatile response to herbivory. researchgate.net While it has been identified in various plant extracts, detailed studies on its biosynthesis and specific functions within these plants are limited.

Research Gaps and Future Directions for this compound Studies

Despite its established use in certain industries, there are considerable gaps in the scientific understanding of this compound. A notable limitation is the small number of published research articles specifically focused on this compound. hmdb.ca

Key research gaps include:

Limited Biological Activity Studies: While there are suggestions of potential antimicrobial and antioxidant properties, these have not been thoroughly investigated. ontosight.ai Systematic evaluation of its efficacy against various microbes and its antioxidant capacity is needed.

Undefined Biosynthetic Pathways: The metabolic pathways leading to the production of this compound in plants are not well understood. Elucidating these pathways could have implications for its biotechnological production.

Incomplete Ecological Role: Its role in plant defense and other ecological interactions is an emerging area of interest, as suggested by the study on coffee berries, but requires more in-depth investigation. researchgate.net

Future research directions could focus on:

Comprehensive Biological Screening: Conducting extensive studies to confirm and quantify its potential antimicrobial, antioxidant, and anti-inflammatory activities.

Metabolic Engineering: Investigating the potential for producing this compound and other valuable terpenoids through metabolic engineering in microorganisms or plants. mdpi.com

Elucidation of its Role in Plant Ecology: Further research into its function as a signaling molecule in plant-herbivore and plant-pollinator interactions.

Properties

IUPAC Name |

(3E)-4,8-dimethylnona-3,7-dien-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8,11-12H,5,7H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPOJSCNHYUZRG-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Green tallowy aroma | |

| Record name | (+\/-)-cis- and trans-4,8-Dimethyl-3,7-nonadien-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1819/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | (+/-)-trans- and cis-4,8-Dimethyl-3,7-nonadien-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in most non-polar solvents, Soluble (in ethanol) | |

| Record name | (+\/-)-cis- and trans-4,8-Dimethyl-3,7-nonadien-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1819/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.870 | |

| Record name | (+\/-)-cis- and trans-4,8-Dimethyl-3,7-nonadien-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1819/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

34562-09-9, 67845-50-5 | |

| Record name | 4,8-Dimethyl-3,7-nonadien-2-ol,(3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dimethyl-3,7-nonadien-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Nonadien-2-ol, 4,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,8-dimethylnona-3,7-dien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,8-DIMETHYL-3,7-NONADIEN-2-OL,(3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UBO74OI9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-trans- and cis-4,8-Dimethyl-3,7-nonadien-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization of 4,8 Dimethyl 3,7 Nonadien 2 Ol

Established Synthetic Methodologies

Conventional approaches to the synthesis of 4,8-dimethyl-3,7-nonadien-2-ol have historically relied on foundational organometallic reactions and reduction techniques.

A primary and well-established method for synthesizing this compound involves the Grignard reaction. chemicalbook.comlookchem.com This pathway utilizes an organometallic compound to form a new carbon-carbon bond. Specifically, the synthesis is achieved by reacting citral (B94496), which is an isomer mixture of geranial and neral (B7780846), with a methyl Grignard reagent, such as methylmagnesium chloride. chemicalbook.comlookchem.comgoogle.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde group in citral. This reaction is typically followed by an acidic workup to protonate the resulting alkoxide, yielding the secondary alcohol, this compound. A significant aspect of this synthesis is that the E/Z isomer distribution of the starting citral is generally retained in the final product. google.com

A patent describes a process for preparing this compound by reacting 3,7-dimethylocta-2,6-dienal with an organometallic compound that transfers methyl groups. google.com This process can be tailored to produce a product enriched in either the (E)- or (Z)-isomer by starting with a corresponding enriched isomer of 3,7-dimethylocta-2,6-dienal. google.com

Catalytic hydrogenation is a crucial technique in the derivatization of compounds related to this compound. While direct synthesis of the dienol via hydrogenation is not the primary route, the selective hydrogenation of its precursor, 4,8-dimethyl-3,7-nonadien-2-one (B1609488), is a key step in producing related saturated and partially saturated analogs. google.com

The selective hydrogenation of 4,8-dimethyl-3,7-nonadien-2-one can yield either 4,8-dimethyl-7-nonen-2-one (B8795311) or, upon further hydrogenation, 4,8-dimethylnonan-2-one. google.com The choice of catalyst and reaction conditions is critical for achieving the desired level of saturation. Commonly used catalysts for such selective hydrogenations include Raney nickel and palladium on carbon. google.com The process parameters, such as temperature and hydrogen pressure, are carefully controlled to influence the selectivity of the reaction. For instance, temperatures are often maintained between 0 and 50 °C, with a hydrogen pressure ranging from 1 to 150 bar. google.com

The subsequent reduction of the ketone functionality in these hydrogenated products to an alcohol would represent a pathway to derivatives of this compound.

Beyond the Grignard reaction, other conventional methods can be employed for the synthesis of related structures, which can be precursors to this compound. The Reformatsky reaction, for example, is a well-known method for synthesizing β-hydroxy esters from aldehydes or ketones and α-haloesters in the presence of zinc metal. iitk.ac.inwikipedia.org This reaction proceeds through the formation of a zinc enolate intermediate. iitk.ac.in While not a direct synthesis of this compound, this method is a fundamental tool in organic synthesis for creating carbon-carbon bonds and introducing hydroxyl groups, and could be adapted for the synthesis of precursors.

Another relevant conventional reaction is the Oppenauer oxidation, which can be used to prepare the precursor ketone, 4,8-dimethyl-3,7-nonadien-2-one, from this compound. chemicalbook.com This reaction involves the use of a catalyst, such as aluminum isopropoxide, and a hydrogen acceptor. chemicalbook.com

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry seeks not only to create molecules but to do so with high levels of control over their three-dimensional structure and in an environmentally responsible manner.

The synthesis of specific stereoisomers of this compound is crucial, as the spatial arrangement of atoms can significantly influence the properties of the molecule. Advanced synthetic methods focus on achieving high chemo- and stereoselectivity.

One powerful reagent for stereoselective reductions is L-Selectride (lithium tri-sec-butylborohydride). researchgate.netresearchgate.net This bulky reducing agent is known for its ability to deliver a hydride ion to a carbonyl group from the less sterically hindered face, leading to high diastereoselectivity in the formation of alcohols. researchgate.netnih.gov For instance, the reduction of α-amino enones with L-Selectride can produce chiral β-amino alcohols with high diastereoselectivity. researchgate.net This principle can be applied to the reduction of a suitable enone precursor to selectively form a specific stereoisomer of this compound. The stereochemical outcome of such reductions can often be predicted using models like the Felkin-Anh model. researchgate.net

The use of chiral catalysts, such as CBS-oxazaborolidines, in reduction reactions also allows for the synthesis of specific enantiomers of allylic alcohols with high stereoselectivity. nih.gov

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound and its derivatives, this involves the use of less hazardous reagents, renewable starting materials, and more efficient catalytic processes.

One area of development is the use of biocatalysis. Enzymes, such as unspecific peroxygenases (UPOs), can catalyze reactions with high selectivity under mild conditions. For example, a UPO from Agrocybe aegerita has been shown to catalyze the oxidation of Z- and E-allylic alcohols with complementary selectivity, producing epoxides and carboxylic acids/aldehydes, respectively. researchgate.net Such enzymatic transformations could be envisioned in synthetic routes to or from this compound.

Another green chemistry approach involves the use of more environmentally benign metals in catalytic processes. For instance, iron and copper catalysts, which are more abundant and less toxic than some precious metal catalysts, have been used in Reformatsky-type reactions. organic-chemistry.org The development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, is also a key area of research.

Chemical Reactivity and Functional Group Transformations of this compound

The chemical behavior of this compound is dictated by the presence of a secondary allylic alcohol functional group and two carbon-carbon double bonds. These features allow for a variety of chemical transformations, including oxidation of the alcohol, reduction of the alkenes, and nucleophilic substitution at the hydroxyl-bearing carbon.

Oxidation Reactions of the Hydroxyl Group in this compound

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one. This transformation is a common and important reaction in organic synthesis. Given the presence of double bonds in the molecule, selective oxidation of the alcohol without affecting the alkenes is a key consideration.

Several methods are suitable for the oxidation of secondary allylic alcohols. The Oppenauer oxidation is a classic method that utilizes an aluminum alkoxide catalyst, such as aluminum isopropoxide, with a ketone like acetone (B3395972) serving as the hydride acceptor. researchgate.netchemicalbook.com This method is particularly effective for the selective oxidation of allylic alcohols to α,β-unsaturated ketones. The reaction proceeds through a six-membered transition state after the formation of an aluminum-alkoxide complex with the alcohol. researchgate.net

Another effective reagent for the selective oxidation of allylic alcohols is activated manganese(IV) oxide (MnO₂). researchgate.net This reaction is typically carried out under mild conditions and is highly selective for allylic and benzylic alcohols, leaving other functional groups, including non-allylic alcohols and double bonds, intact. researchgate.net The mechanism involves the formation of a radical intermediate. researchgate.net Other chromium(VI)-based reagents, such as the Jones reagent (chromic acid in acetone), can also be employed for the oxidation of secondary alcohols to ketones. escholarship.org

The resulting ketone, 4,8-dimethyl-3,7-nonadien-2-one, is a valuable compound in the fragrance industry, often described as having a fruity and slightly floral odor. google.comontosight.ai

Table 1: Selected Oxidation Methods for Secondary Allylic Alcohols

| Reagent/Method | Catalyst/Conditions | Product | Selectivity |

|---|---|---|---|

| Oppenauer Oxidation | Aluminum isopropoxide, acetone | Ketone | High for allylic alcohols |

| Activated Manganese(IV) Oxide | MnO₂, various solvents | Ketone | Highly selective for allylic and benzylic alcohols |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | Ketone | Strong oxidant, can affect other functional groups |

Reduction Reactions of this compound

The double bonds in this compound are susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. However, achieving selective reduction of one double bond over the other, or avoiding the reduction of the alcohol group, can be a challenge.

Catalytic transfer hydrogenation offers a milder and often more selective alternative to traditional hydrogenation using hydrogen gas. researchgate.netresearchgate.net This method typically employs a transition metal catalyst, such as palladium or ruthenium, and a hydrogen donor molecule like isopropanol (B130326) or formic acid. researchgate.netuni-rostock.de For instance, the transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols is a well-established reaction, and similar principles can be applied to the reduction of the double bonds in this compound while preserving the alcohol functionality. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, in some cases, the allylic alcohol functionality can be selectively hydrogenated, leaving other alkenes untouched.

The complete reduction of the double bonds in this compound would yield 4,8-dimethylnonan-2-ol. The partial hydrogenation of the non-conjugated double bond would lead to 4,8-dimethyl-3-enen-2-ol. The development of catalysts that can selectively hydrogenate one of the two double bonds is an area of active research. escholarship.org

Table 2: Potential Reduction Reactions of this compound

| Reaction Type | Reagents/Catalyst | Potential Product(s) |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 4,8-Dimethylnonan-2-ol |

| Catalytic Transfer Hydrogenation | Isopropanol, Ru or Ir catalyst | 4,8-Dimethyl-3-nonen-2-ol or 4,8-Dimethylnonan-2-ol |

| Reduction of Allylic Alcohol | Alkyl Grignard reagents, Ni catalyst | 4,8-Dimethyl-3,7-nonadiene |

Nucleophilic Substitution Reactions Involving this compound

The hydroxyl group of an alcohol is generally a poor leaving group (OH⁻). For nucleophilic substitution to occur at the C-2 position of this compound, the hydroxyl group must first be converted into a better leaving group. parchem.com This can be achieved by protonation of the alcohol in the presence of a strong acid, which converts the leaving group to a neutral water molecule (H₂O). parchem.com

As a secondary allylic alcohol, this compound can undergo nucleophilic substitution via an S\N1-type mechanism. parchem.comthegoodscentscompany.com The protonated alcohol can dissociate to form a resonance-stabilized allylic carbocation. This carbocation can then be attacked by a nucleophile at either of the two electrophilic carbons. This can potentially lead to a mixture of products. The use of Lewis acids can also facilitate the substitution of the hydroxyl group. thegoodscentscompany.com

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. thegoodscentscompany.com This two-step process allows for nucleophilic substitution reactions to occur under milder conditions and with greater control over the stereochemistry. thegoodscentscompany.com

Synthesis of this compound Derivatives

The reactivity of the hydroxyl group in this compound allows for the synthesis of various derivatives, most notably esters. This compound can also serve as a starting material for the synthesis of other related monoterpenoid structures.

Esterification to 4,8-Dimethyl-3,7-nonadien-2-yl Acetate (B1210297) and Other Esters

The esterification of this compound is a common derivatization that can alter its physical and sensory properties. The corresponding acetate ester, 4,8-dimethyl-3,7-nonadien-2-yl acetate, is a known fragrance compound. parchem.comthegoodscentscompany.com

Esterification can be achieved through several methods. A common laboratory and industrial method is the reaction of the alcohol with a carboxylic acid anhydride, such as acetic anhydride, often in the presence of a catalyst. acs.org Catalysts for this reaction can include a strong acid or a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org The use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been reported as a highly effective catalyst for the acylation of alcohols, including allylic alcohols, with acid anhydrides. acs.org

Alternatively, more reactive acylating agents like acid chlorides (e.g., acetyl chloride) can be used, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. The synthesis of various ester derivatives of secondary metabolites is a strategy used to modify their biological activity and physicochemical properties. medcraveonline.com

Table 3: General Conditions for the Esterification of this compound

| Acylating Agent | Catalyst/Base | Typical Product |

|---|---|---|

| Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) or Trimethylsilyl trifluoromethanesulfonate | 4,8-Dimethyl-3,7-nonadien-2-yl acetate |

| Acetyl Chloride | Pyridine or Triethylamine | 4,8-Dimethyl-3,7-nonadien-2-yl acetate |

| Other Acid Anhydrides/Chlorides | Appropriate catalyst/base | Corresponding ester derivative |

Synthesis of Related Monoterpenoid Structures

This compound is an acyclic monoterpenoid alcohol. ontosight.ai Acyclic monoterpenoids are important precursors in the biosynthesis of a vast array of cyclic and more complex terpenoid structures. thieme-connect.de In synthetic organic chemistry, the functional groups and carbon skeleton of this compound make it a potential starting material for the synthesis of other monoterpenoids.

For instance, the double bonds can be subjected to various transformations such as epoxidation, dihydroxylation, or cleavage to introduce new functionalities. The allylic alcohol moiety can direct certain reactions or be transformed into other functional groups to facilitate further synthetic steps.

An example of the synthetic utility of a similar structural motif is the synthesis of (E,E)-4,8-dimethyl-3,8-decadien-10-olide, a pheromone component. The synthesis involved the creation of a di-unsaturated hydroxy acid which was then cyclized to form the lactone. This demonstrates how a molecule with a similar carbon backbone to this compound can be elaborated into more complex structures. The synthesis of this compound itself can be achieved from citral (3,7-dimethylocta-2,6-dienal) through a Grignard reaction with a methylmagnesium halide. chemicalbook.comgoogle.com

Natural Occurrence and Biosynthesis of 4,8 Dimethyl 3,7 Nonadien 2 Ol

Identification in Natural Sources

4,8-Dimethyl-3,7-nonadien-2-ol has been identified as a volatile organic compound in a diverse range of organisms, highlighting its widespread, albeit in small quantities, distribution in nature.

The compound has been associated with microbial species, particularly within the genus Streptomyces. While detailed studies on the prevalence across the genus are limited, its production by certain species such as Streptomyces olivochromogenes and Streptomyces rubiginosus has been noted in broader chemical and patent literature. google.comjustia.comscribd.comgoogleapis.comscribd.com The presence of this alcohol in these bacteria suggests a potential role in their complex chemical communication and defense systems.

The volatile profile of numerous plant species contains this compound. It is a documented constituent of the essential oils and volatile emissions of several plants, often in combination with a variety of other terpenoids and aromatic compounds.

Table 1: Selected Plant Species Containing this compound

| Family | Genus | Species | Common Name | Reference(s) |

| Apiaceae | Ferula | Ferula ferulaeoides | - | nih.govresearchgate.net |

| Poaceae | Cymbopogon | Cymbopogon citratus | Lemongrass | nih.govresearchgate.net |

| Rutaceae | Citrus | Citrus aurantifolia | Key Lime | nih.govscienceopen.com |

| Zingiberaceae | Curcuma | Curcuma longa | Turmeric | researchgate.netscirp.orgbenthamopenarchives.com |

| Rubiaceae | Coffea | Coffea canephora | Robusta Coffee | researchgate.netresearchgate.net |

| Sapindaceae | Litchi | Litchi chinensis | Lychee | nih.gov |

In Ferula ferulaeoides, this alcohol is one of many volatile terpenoids that constitute its essential oil. nih.gov Similarly, it is found in the complex mixture of compounds that make up the essential oil of lemongrass (Cymbopogon citratus) and Key lime (Citrus aurantifolia). nih.govresearchgate.netnih.govscienceopen.com Its presence has also been reported in the volatile oils from the leaves and flowers of turmeric (Curcuma longa). researchgate.netbenthamopenarchives.com

The widespread occurrence of this compound across different biological kingdoms points towards its involvement in various ecological interactions. It is recognized as a semiochemical, a chemical substance that carries a message for an organism. pherobase.com

In the plant kingdom, the release of this compound can be influenced by biotic stressors. For example, in Robusta coffee (Coffea canephora) berries, the levels of this compound increase when the berries are infested by the coffee berry borer (Hypothenemus hampei). researchgate.netresearchgate.net This suggests a potential role in indirect plant defense, possibly by attracting predators or parasitoids of the herbivore.

In the insect world, this alcohol has been identified in the abdominal glands of carabid pupae. uni-bayreuth.deethernet.edu.et It is suggested that along with other low molecular weight volatiles, it may serve a defensive function, acting as a deterrent against predators and providing protection against pathogens. uni-bayreuth.deethernet.edu.et

Biosynthetic Pathways Elucidation

The precise biosynthetic pathway leading to this compound has not been extensively detailed in scientific literature. However, its classification as an irregular monoterpenoid provides a general framework for its formation.

As a terpenoid, this compound is presumed to originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The specific pathway utilized can vary between organisms and even cellular compartments. Due to the lack of targeted research, studies on metabolic flux analysis to determine the primary pathway and the flow of precursors towards the synthesis of this specific alcohol are not available.

The formation of the C10 backbone of monoterpenes is typically catalyzed by a class of enzymes known as terpene synthases (TPSs). These enzymes utilize geranyl pyrophosphate (GPP), formed by the condensation of one molecule of IPP and one of DMAPP, as a substrate. However, this compound is an irregular monoterpenoid, meaning its carbon skeleton does not follow the typical head-to-tail linkage of isoprene (B109036) units found in regular monoterpenes.

The enzymatic mechanisms responsible for the formation of this irregular structure are not well-elucidated. It is hypothesized that specific terpene synthases capable of catalyzing atypical cyclizations or rearrangements of GPP or other precursors are involved. Following the formation of the carbon skeleton, subsequent modifications, such as hydroxylation by cytochrome P450 monooxygenases or other oxidoreductases, would be necessary to introduce the hydroxyl group at the C-2 position. The specific enzymes catalyzing these final steps in the biosynthesis of this compound remain to be identified and characterized.

Stereochemical Aspects and Their Biological Implications for 4,8 Dimethyl 3,7 Nonadien 2 Ol

Isomeric Forms and Chirality of 4,8-Dimethyl-3,7-nonadien-2-ol

The structure of this compound, with its two double bonds and a chiral center, gives rise to multiple stereoisomers. These isomers, while possessing the same chemical formula and connectivity of atoms, differ in the three-dimensional orientation of their atoms.

The presence of a double bond at the C3-C4 position and another at the C7-C8 position in this compound leads to the possibility of geometric isomerism. This type of isomerism, also known as cis-trans or Z/E isomerism, arises from the restricted rotation around the carbon-carbon double bond. The substituents attached to the double bond can be on the same side (Z, from the German zusammen meaning "together") or on opposite sides (E, from the German entgegen meaning "opposite").

The related ketone, 4,8-dimethyl-3,7-nonadien-2-one (B1609488), also exists as a mixture of E/Z stereoisomers, typically with a higher proportion of the (E)-isomer (60-90%). thegoodscentscompany.com

The carbon atom at the second position (C2), which is bonded to the hydroxyl group, is a chiral center. This means it is attached to four different groups, making it possible for the molecule to exist as two non-superimposable mirror images, known as enantiomers. These are designated as (+) and (-) or R and S forms.

When both the (E)- and (Z)-geometric isomers and the (+)- and (-)-enantiomers are present, the substance is referred to as (+/-)-trans- and cis-4,8-dimethyl-3,7-nonadien-2-ol. thegoodscentscompany.comift.org A mixture containing equal amounts of the (+) and (-) enantiomers is called a racemic mixture or racemate. nih.govfda.gov The presence of multiple stereoisomers in a sample can lead to different biological activities and sensory perceptions compared to the individual, pure isomers.

Stereoselective Synthesis and Separation Techniques

The controlled synthesis of specific stereoisomers, known as stereoselective synthesis, is a significant area of research in organic chemistry. For allylic alcohols like this compound, various catalytic methods have been developed. For instance, nickel-catalyzed hydroboration of dienes has been shown to be a powerful method for the regio- and stereoselective synthesis of many useful allyl boronates, which can then be converted to allylic alcohols. nih.gov

The synthesis of this compound can be achieved through a Grignard reaction between citral (B94496) and methyl magnesium chloride. google.com The resulting alcohol can then be oxidized to the corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one. google.com The starting material, citral, is a mixture of two geometric isomers, geranial (the E-isomer) and neral (B7780846) (the Z-isomer), which would lead to a mixture of geometric isomers in the final product.

Separation of stereoisomers can be a challenging task. Chromatographic techniques are often employed to isolate specific isomers from a mixture. For example, a patent describes the isolation of trans-cyclopentadec-8-enylcarbaldehyde from a mixture by chromatographic purification after fractional distillation. google.com Similar techniques could potentially be applied to separate the stereoisomers of this compound.

Structure-Activity Relationships of this compound Stereoisomers

The different stereoisomers of this compound can exhibit distinct biological activities and sensory properties. This is because biological systems, such as olfactory receptors, are often chiral themselves and can differentiate between stereoisomers.

The odor of this compound is generally described as woody, pine, lemon, lime, and citronellol-like. parchem.com However, the specific odor profile can be attributed to particular isomers. A patent application highlights that this compound with a high proportion of either the (E)- or (Z)-isomer possesses a unique rose-like, floral character. justia.com This indicates a clear structure-activity relationship where the geometric configuration of the double bond significantly impacts the perceived scent.

While specific studies on the differential biological activities of the enantiomers of this compound are not extensively detailed in the provided search results, it is a well-established principle in pharmacology and toxicology that enantiomers can have different potencies and effects.

Biological Activities and Mechanistic Investigations of 4,8 Dimethyl 3,7 Nonadien 2 Ol Non Clinical

Antimicrobial Properties and Efficacy Studies

The investigation into the antimicrobial capabilities of 4,8-Dimethyl-3,7-nonadien-2-ol has primarily occurred within the context of analyzing complex plant extracts and essential oils. While the compound is identified as a constituent in botanicals with demonstrated antimicrobial effects, studies focusing exclusively on the pure compound are limited. ontosight.ai

Research into the antibacterial properties of this compound is still in a preliminary stage. One study involving the analysis of different solvent extracts from Litchi chinensis Sonn. (Litchi) seeds identified this compound as one of 25 compounds in the methanolic extract through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov This extract demonstrated antibacterial activity against both the Gram-positive bacterium Listeria monocytogenes and the Gram-negative bacterium Salmonella choleraesuis. nih.gov

However, the study evaluated the activity of the entire extract, which contained numerous other compounds with known biological activities. nih.gov Therefore, the specific contribution of this compound to the observed antibacterial effects was not individually determined. nih.gov

| Compound Name | Reported Biological Activity |

|---|---|

| Benzene acetaldehyde | Antibacterial activity |

| Phenylethyl alcohol | Preservatives, antimicrobial |

| Naphthalene | Antimicrobial antiseptic |

| Copaene | Carcinogenic antioxidant and antiproliferative |

| Caryophyllene | Cardioprotective, hepatoprotective |

| Trans-alpha-bergamotene | Immune‐modulatory activity antimicrobial |

| 2-(Hydroxymethyl)-2 nitro, 1,3-propanediol | Antimicrobial |

| Alpha-caryophyllene | Anti-inflammatory |

| Cis-alpha-bisabolene | Antibacterial effects |

| 1,8-Dimethyl-4-(1-methyl), spiro nih.govresearchgate.net dec-7-ene | Antifungal activity |

| Beta-longipinene | Antibiofilm activity |

| Gamma-elemene | Antitumor activity |

| Hexadecanoic acid | 5-Alpha reductase inhibitor |

| 9,12-Octadecadienoic acid | Antibacterial, antifungal, and antioxidative, hypolipidemic |

| 11-Octadecanoic acid | Antioxidants |

| Methyl stearate | GABA aminotransferase inhibitor |

| 4,8-Dimethyl, 3,7-nonadien-2-ol | Not specified |

| 9,12-Octadecadienoyl chloride, ZZ | Anticancer, thyroid inhibitor |

| 1,2-Benzene dicarboxylic acid, mono (2-ethylhexyl) ester | Antimicrobial activity, antifungal |

| 13-Docosanamide, Z | Antimicrobial, antinociceptive |

Direct evidence from studies focused solely on the antifungal activity of this compound is not extensively documented in the available scientific literature. Its presence has been noted in plant extracts that exhibit antifungal properties. For instance, in the previously mentioned study on Litchi seed extracts, other identified compounds such as 9,12-Octadecadienoic acid and 1,2-Benzene dicarboxylic acid, mono (2-ethylhexyl) ester are listed as having antifungal activity. nih.gov While the extract as a whole was effective, the specific role or efficacy of this compound as an antifungal agent independently remains to be elucidated.

The precise mechanism of antimicrobial action for this compound has not been specifically investigated. However, based on the known mechanisms of other volatile terpenoid alcohols, a plausible mode of action can be proposed. Many antimicrobial volatile organic compounds derived from plants exert their effects by disrupting the structural integrity and function of microbial cell membranes. ksu.edu.tr This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. It is hypothesized that this compound may share this mechanism, interfering with the lipid bilayer of bacterial and fungal cell membranes, though experimental verification is required.

Pheromone Signaling and Chemoreception Research

This compound has been identified as a semiochemical, a chemical involved in communication between organisms. pherobase.com Its role is particularly noted in the context of plant-insect interactions, where it can act as a signal released by plants in response to herbivory.

Research has shown that this compound is a component of the volatile emissions from plants under stress. A notable example is its release from Robusta coffee berries (Coffea canephora) after infestation by the coffee berry borer (Hypothenemus hampei), a major pest of coffee worldwide. researchgate.netresearchgate.net Studies using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry found that the levels of this compound, along with other compounds like trans-ocimene and α-copaene, increased significantly in infested coffee berries compared to healthy or mechanically damaged ones. researchgate.netresearchgate.net This induced emission suggests that the compound plays a role in the chemical signaling cascade initiated by insect herbivory, potentially acting as a synomone to attract natural enemies of the pest. researchgate.netresearchgate.net

The specific olfactory receptors in insects that detect this compound have not been fully characterized. However, research on structurally related compounds provides insight into potential mechanisms. For example, the related homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), which is also released by plants under herbivore attack, is known to interact with specific olfactory receptors in insects. This interaction triggers behavioral responses, such as attracting predatory mites and parasitoid wasps to the damaged plant. mdpi.com The sensory transduction pathways for these types of volatile organic compounds typically involve the binding of the molecule to olfactory receptors on the antennae of the insect, leading to the generation of an electrical signal that is processed by the insect's brain, resulting in a behavioral response. It is plausible that this compound functions through a similar pathway, acting as a ligand for specific chemoreceptors to mediate insect behavior, although further research is needed to identify the exact receptors and downstream signaling events. ontosight.ai

Electrophysiological and Behavioral Assays

This compound has been identified as a semiochemical, a chemical substance that carries a message for an organism, influencing its behavior. Its role has been noted in both plant-insect and insect-insect interactions.

Research has shown that the release of this compound is induced in plants by insect activity. For instance, studies on Robusta coffee berries (Coffea canephora) found that the quantity of this compound increased significantly after infestation by the coffee berry borer, Hypothenemus hampei. researchgate.netresearchgate.net While this induction points to a potential role in signaling, olfactometric bioassays in the same study focused on the behavioral responses of the borer and its parasitoids to other volatile compounds like methyl salicylate (B1505791) and linalool, not directly to this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Direct evidence of its function as a semiochemical comes from its identification in insect secretions. It is listed in the Pherobase as a semiochemical for the ground beetle, Carabus lefebvrei. pherobase.com Furthermore, it has been identified as a component of the defensive secretion from the abdominal glands of carabid beetle pupae. researchgate.netuni-bayreuth.de This secretion is suggested to serve a dual purpose: deterring predators and providing protection against pathogens. researchgate.netuni-bayreuth.de

Table 1: Documented Semiochemical and Behavioral Roles of this compound

| Organism/System | Observed Role/Activity | Finding |

| Coffea canephora (Robusta coffee) | Herbivore-Induced Plant Volatile | Levels increase in berries infested by the coffee berry borer (Hypothenemus hampei). researchgate.netresearchgate.net |

| Carabus lefebvrei (Ground beetle) | Semiochemical | Identified as a chemical used in the species' communication system. pherobase.com |

| Carabidae (Beetle family) Pupae | Defensive Allomone | Component of abdominal gland secretion suggested to deter predators and act as an antimicrobial agent. researchgate.netuni-bayreuth.de |

Biochemical and Enzymatic Interactions

Modulation of Metabolic Pathways by this compound

Investigations into the metabolic fate and interactions of this compound indicate its participation in mammalian metabolic processes, particularly lipid pathways.

A clinical study involving metabolomic analysis identified this compound as one of the metabolites whose levels were altered in patients with community-acquired pneumonia following treatment. nih.gov In this study, the glycerophospholipid metabolism pathway was found to be significantly enriched with metabolites that changed post-treatment, suggesting a potential interaction of compounds, including this compound, with this pathway. nih.gov

As a terpenoid, it is expected to undergo enzyme-catalyzed biotransformation reactions in mammals, similar to other related structures. ift.org Predictive models estimate a biotransformation half-life of approximately 1.59 days for the compound. thegoodscentscompany.com

Receptor Binding Studies

As a volatile organic compound with a distinct odor and flavor, this compound is presumed to exert its sensory effects by interacting with olfactory and gustatory receptors. ift.orgontosight.ai While direct experimental binding assays on isolated receptors are not widely documented in the reviewed literature, computational studies and patent literature provide insights into its potential receptor targets.

An in silico molecular docking study analyzed the binding affinity of various components of Cymbopogon citratus (lemongrass) essential oil, including this compound, against several central nervous system protein targets. nih.gov This computational analysis predicted interactions with multiple receptors, as detailed in the table below. nih.gov Additionally, a patent for compounds that act as cooling agents by modulating the Transient Receptor Potential Melastatin 8 (TRPM8) channel includes this compound in its list of relevant substances, suggesting a potential, though not definitively proven, interaction with this sensory receptor. google.com

Table 2: Predicted In Silico Binding Affinities of this compound to CNS-Related Protein Targets

| Protein Target | Binding Affinity (kcal/mol) |

| Acetylcholinesterase (AChE) | -5.556 |

| Butyrylcholinesterase (BChE) | -4.824 |

| Cannabinoid Receptor type 1 (CB1) | -5.864 |

| Dopamine D3 Receptor | -5.379 |

| Dopamine Transporter (DAT) | -5.578 |

| Monoamine Oxidase B (MAO-B) | -5.993 |

| Mu-Opioid Receptor | -4.114 |

| Tyrosine Kinase | -2.674 |

| Data sourced from an in silico molecular docking study. nih.gov |

Environmental Fate and Degradation of 4,8 Dimethyl 3,7 Nonadien 2 Ol

Biodegradation Studies and Pathways

Biodegradation is a key process in the removal of 4,8-Dimethyl-3,7-nonadien-2-ol from the environment. Studies and estimations suggest that while it is not readily removed by biodegradation in wastewater treatment, it is not expected to persist in either aerobic or anaerobic environments.

Assessments indicate that this compound is not persistent in aerobic settings like surface water, with an estimated persistence of less than two months. While one assessment describes the compound as readily biodegradable, another suggests that its removal via biodegradation during wastewater treatment is negligible. epa.gov In the context of wastewater treatment, the primary removal mechanisms are estimated to be sorption and stripping, accounting for an efficiency of 0-50%. epa.gov

The potential for anaerobic degradation of this compound has been estimated, suggesting that the substance will not be persistent in anaerobic environments, such as sediment. Specific studies detailing the pathways and rates of anaerobic degradation are limited in the public domain.

Detailed studies identifying the specific microbial degradation products of this compound are not widely available. However, it is anticipated that the compound undergoes degradation through both biotic and abiotic processes, ultimately breaking down into carbon oxides and water. One potential intermediate in the oxidation of this compound is its corresponding ketone, 4,8-dimethyl-3,7-nonadien-2-one (B1609488).

Environmental Partitioning and Distribution

The distribution of this compound in the environment is influenced by its physical and chemical properties, which dictate its behavior in water, soil, and air.

Once in the aquatic environment, this compound exhibits moderate volatility from water. epa.gov The compound is not expected to persist and has a low potential for bioaccumulation. epa.gov The bioconcentration factor (BCF) has been estimated at 149, and the bioaccumulation factor (BAF) at 343. epa.gov

Toxicity to aquatic organisms has been evaluated, with the following values reported:

| Aquatic Toxicity of this compound | |

| Test Organism | Toxicity Value (mg/L) |

| Acute Toxicity | |

| Fish | 11.3 |

| Aquatic Invertebrates | 21 |

| Algae | 17 |

| Chronic Toxicity | |

| Fish | 1.13 |

| Aquatic Invertebrates | 2.1 |

| Algae | 7.2 |

Data sourced from a Premanufacture Notice determination by the U.S. Environmental Protection Agency. epa.gov

The tendency of this compound to attach to soil and sediment particles influences its mobility and bioavailability. One assessment estimates that sorption to sludge is moderate, while sorption to soil and sediment is considered low to moderate. epa.gov This suggests a moderate potential for the chemical to migrate into groundwater. epa.gov Another report, based on the HPLC method, suggests that partitioning to sludge and sediment is to be expected.

The following table summarizes the environmental partitioning estimates:

| Environmental Partitioning of this compound | |

| Compartment | Estimated Behavior |

| Wastewater Treatment Removal | 0-50% (via sorption and stripping) |

| Sorption to Sludge | Moderate |

| Sorption to Soil and Sediment | Low to Moderate |

| Volatilization to Air | Moderate |

| Migration to Groundwater | Moderate |

Data sourced from a Premanufacture Notice determination by the U.S. Environmental Protection Agency. epa.gov

Bioaccumulation Potential Assessment of this compound

Bioaccumulation refers to the accumulation of a chemical substance in an organism. A key indicator for assessing bioaccumulation potential is the octanol-water partition coefficient (Log P or Log Kow). This value measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. A higher Log P value generally suggests a greater potential for bioaccumulation in the fatty tissues of organisms.

Physicochemical Properties for Bioaccumulation Assessment

| Property | Value | Source |

|---|---|---|

| Log P (Octanol/Water Partition Coefficient) | 3.060 | Cheméo chemeo.com |

| Atmospheric Half-Life | ~1.4 hours | EPI System thegoodscentscompany.com |

| Metabolism | Expected to be readily metabolized | EFSA researchgate.net |

Advanced Analytical Methodologies for 4,8 Dimethyl 3,7 Nonadien 2 Ol

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for determining the molecular structure of 4,8-Dimethyl-3,7-nonadien-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating the isomers of this compound. The compound exists as a mixture of (E) and (Z) stereoisomers, and NMR allows for the detailed analysis of the proton (¹H) and carbon-¹³ (¹³C) environments within each isomer. thegoodscentscompany.com The chemical shifts and coupling constants of the vinyl and methyl protons provide definitive information about the geometry of the double bonds. For instance, the coupling constants between protons across the C3=C4 double bond will differ for the E and Z isomers, enabling their distinction and quantification. While specific spectral data for this compound is not extensively published, related terpenoid structures demonstrate the utility of this technique.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The presence of a hydroxyl (-OH) group is confirmed by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon double bonds (C=C) of the dienol structure will exhibit stretching vibrations in the 1640-1680 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl and vinyl groups appear around 2850-3000 cm⁻¹ and 3010-3100 cm⁻¹, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. nist.gov The compound has a molecular weight of 168.2759 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, producing a unique pattern of charged fragments. nist.gov The mass spectrum available in the NIST WebBook provides critical data for its identification. nist.govnist.gov Analysis of these fragments allows for the reconstruction of the molecular structure, corroborating the positions of the methyl groups and the double bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₂₀O | nist.gov | |

| Molecular Weight | 168.28 | g/mol | chemeo.com |

| Specific Gravity (25°C) | 0.860 - 0.870 | thegoodscentscompany.com | |

| Refractive Index (20°C) | 1.465 - 1.473 | thegoodscentscompany.com | |

| Boiling Point | 200.00 - 201.00 (est.) | °C | thegoodscentscompany.com |

| Flash Point | 87.78 | °C | thegoodscentscompany.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within this compound. The presence of a conjugated diene system (two double bonds separated by a single bond) would result in a characteristic absorption maximum (λmax) in the UV region, typically between 210 and 250 nm. The exact position of the λmax can help to confirm the conjugation and substitution pattern of the diene system.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the isomers of this compound and for determining its purity.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography (GC) is a primary method for assessing the purity of this compound and for separating its (E) and (Z) isomers. nist.gov The choice of the GC column is critical for achieving good separation. Non-polar columns are often used for the analysis of terpenoids. chemeo.com The NIST Chemistry WebBook provides non-polar retention indices for this compound, which are valuable for its identification in complex mixtures. chemeo.com By comparing the retention times of the sample components with those of known standards, the purity and the relative proportions of the isomers can be accurately determined. Commercial preparations of this compound are often a mixture of the E and Z stereoisomers, with the E isomer typically present in a higher proportion (50-80%). thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) offers a robust methodology for the analysis of this compound, particularly for its separation from non-volatile matrix components. As the compound itself lacks a strong chromophore, direct UV detection can be challenging, often requiring derivatization to enhance its detectability.

A common approach involves the derivatization of the hydroxyl group to introduce a UV-active moiety. For instance, esterification with an appropriate chromogenic agent can be employed. The resulting derivative can then be readily detected by a UV-Vis detector.

The separation of the geometric isomers (E and Z) and enantiomers of this compound is a significant analytical challenge. Chiral HPLC, utilizing stationary phases modified with chiral selectors, is the method of choice for enantioselective analysis. Cyclodextrin-based columns, for example, have demonstrated effectiveness in the separation of various terpene alcohol enantiomers. The inclusion of the analyte within the hydrophobic cavity of the cyclodextrin (B1172386) and interactions with the chiral hydroxyl groups on the rim of the cyclodextrin molecule facilitate the separation of the enantiomeric pairs.

The selection of the mobile phase is critical and is typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer, used in either isocratic or gradient elution mode to achieve optimal separation.

Table 1: Illustrative HPLC-UV Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Gradient | 60% Acetonitrile to 95% Acetonitrile over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (after derivatization) |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Table 2: Representative Chiral HPLC Method Parameters for Enantioselective Separation

| Parameter | Condition |

| Column | Cyclodextrin-based chiral stationary phase (e.g., β-cyclodextrin) |

| Mobile Phase | Heptane:Isopropanol (B130326) (95:5, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | Refractive Index (RI) or UV (if derivatized) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by ionizing the molecules and separating the resulting ions based on their mass-to-charge ratio. This technique has been successfully used to identify this compound in essential oils from various plant sources. labrulez.comstaffs.ac.uknih.gov For the separation of enantiomers, chiral GC columns are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for thermally labile or non-volatile compounds. While this compound is amenable to GC-MS, LC-MS can be advantageous when analyzing it within complex, non-volatile matrices without extensive sample cleanup. mdpi.comthermofisher.com The liquid chromatograph separates the sample components, which are then introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques used in LC-MS for the analysis of moderately polar compounds like terpene alcohols. nih.govcannabissciencetech.com Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by performing fragmentation of a specific parent ion and analyzing the resulting daughter ions. nih.gov

More advanced techniques such as Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) offer even greater resolving power for extremely complex samples like essential oils. mdpi.com This method provides a much higher peak capacity compared to conventional GC-MS, allowing for the separation and identification of a larger number of components.

Table 3: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 60 °C (2 min hold), then ramp to 240 °C at 3 °C/min |

| Injection Mode | Split (1:20) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

Table 4: Representative LC-MS/MS Parameters for Terpene Alcohol Analysis

| Parameter | Condition |

| Column | C18 reverse-phase, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Mode | Positive |

| Mass Analyzer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Biotechnological Production and Engineering of 4,8 Dimethyl 3,7 Nonadien 2 Ol

Microbial Production of 4,8-Dimethyl-3,7-nonadien-2-ol via Fermentation

Microbial fermentation presents a potential route for the de novo synthesis of this compound. While specific reports detailing the fermentation-based production of this exact compound are limited, the natural occurrence of this compound has been identified in microorganisms, such as those belonging to the genus Streptomyces. mdpi.com This suggests the presence of a natural biosynthetic pathway that could be harnessed and optimized for industrial-scale production.

The general biosynthetic route to monoterpenoids in microorganisms begins with the central carbon metabolism, leading to the formation of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In many bacteria, this occurs via the methylerythritol phosphate (B84403) (MEP) pathway, while in fungi and yeast, the mevalonate (B85504) (MVA) pathway is typically utilized. These precursors are then condensed by a geranyl pyrophosphate (GPP) synthase to form geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. A specific terpene synthase would then catalyze the conversion of GPP to the this compound backbone, which may be followed by hydroxylation steps.

The fermentation process would involve cultivating a selected or engineered microbial strain in a bioreactor under controlled conditions of temperature, pH, aeration, and nutrient supply. The choice of microorganism is critical and would likely focus on strains known for their high production of terpenoids or those that are well-characterized and amenable to genetic engineering, such as Escherichia coli or Saccharomyces cerevisiae.

Table 1: Potential Microbial Hosts for Terpenoid Production

| Microbial Host | Relevant Pathway | Advantages |

| Escherichia coli | MEP Pathway | Fast growth, well-established genetic tools |

| Saccharomyces cerevisiae | MVA Pathway | GRAS status, robust for industrial fermentation |

| Streptomyces sp. | MEP Pathway | Natural producer of diverse secondary metabolites |

Enzymatic Biotransformations for Targeted Synthesis of this compound

Enzymatic biotransformations offer a more targeted approach to the synthesis of this compound, starting from a readily available precursor. This method leverages the high selectivity and specificity of enzymes to perform specific chemical modifications, often under mild reaction conditions.

A plausible enzymatic route to this compound could involve the stereoselective reduction of the corresponding ketone, 4,8-Dimethyl-3,7-nonadien-2-one (B1609488). This transformation can be achieved using alcohol dehydrogenases (ADHs), a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. The selection of an appropriate ADH with high enantioselectivity would be crucial for producing a specific stereoisomer of the target alcohol, which is often important for its desired flavor and fragrance properties.

Another enzymatic strategy could be the hydrolysis of an ester of this compound, catalyzed by lipases or esterases. This approach is particularly useful for the resolution of racemic mixtures, where the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the two enantiomeric alcohols.

Table 2: Key Enzymes in Potential Biotransformation Routes

| Enzyme Class | Reaction Type | Substrate Example | Product |

| Alcohol Dehydrogenase (ADH) | Reduction | 4,8-Dimethyl-3,7-nonadien-2-one | This compound |

| Lipase/Esterase | Hydrolysis | 4,8-Dimethyl-3,7-nonadien-2-yl acetate (B1210297) | This compound |

| Terpene Synthase | Cyclization/Rearrangement | Geranyl Pyrophosphate (GPP) | Terpene backbone |

| Cytochrome P450 Monooxygenase | Hydroxylation | Terpene hydrocarbon | Terpene alcohol |

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

Metabolic engineering and synthetic biology provide powerful tools to enhance the microbial production of this compound. These approaches involve the rational modification of an organism's genetic and regulatory networks to overproduce a target compound. For a non-native product like this acyclic monoterpenoid alcohol in a host like S. cerevisiae, this would entail the introduction of a heterologous biosynthetic pathway and the optimization of the host's metabolism.

A common strategy for boosting terpenoid production in yeast is the upregulation of the native mevalonate (MVA) pathway. This can be achieved by overexpressing key genes in the pathway, such as those encoding HMG-CoA reductase and farnesyl pyrophosphate (FPP) synthase. To increase the pool of GPP, the precursor for monoterpenes, the expression of a GPP synthase is also enhanced.

Furthermore, competing metabolic pathways that drain the precursor pool need to be downregulated. For instance, in S. cerevisiae, the ergosterol (B1671047) biosynthesis pathway competes for the FPP precursor. Downregulating genes in this pathway can redirect the metabolic flux towards the desired terpenoid product.

Finally, the introduction of a specific terpene synthase and potentially a cytochrome P450 monooxygenase, capable of converting GPP to this compound, would be necessary. The selection and optimization of these enzymes are critical for achieving high product titers and specificity.

Table 3: Metabolic Engineering Strategies for Enhanced Terpenoid Production in S. cerevisiae

| Strategy | Target | Rationale |

| Overexpression | Mevalonate (MVA) pathway genes | Increase precursor (IPP, DMAPP) supply |

| Overexpression | Geranyl Pyrophosphate (GPP) Synthase | Increase direct precursor (GPP) supply |

| Downregulation | Ergosterol biosynthesis pathway genes | Reduce flux to competing pathways |

| Heterologous Expression | Terpene Synthase | Catalyze formation of the target terpene backbone |

| Heterologous Expression | Cytochrome P450/Reductase | Introduce specific hydroxylation activity |

While the direct biotechnological production of this compound is still an emerging area of research, the foundational principles and tools of metabolic engineering and synthetic biology, successfully applied to other terpenoids, lay a clear roadmap for its future sustainable synthesis.

Theoretical and Computational Studies on 4,8 Dimethyl 3,7 Nonadien 2 Ol

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulation studies for 4,8-Dimethyl-3,7-nonadien-2-ol are not documented in prominent research databases. Such studies would be valuable for understanding the conformational flexibility of this molecule, which arises from its rotatable bonds and the presence of two double bonds that can exist as E/Z isomers.

Molecular dynamics simulations could elucidate the behavior of this compound in various environments, such as in solution or at the interface of biological membranes. These simulations would track the atomic movements over time, providing insights into the molecule's structural stability, intermolecular interactions, and solvent effects. For analogous terpenoids, such simulations have been used to understand interactions with cyclodextrins and to investigate the structure of deep eutectic solvents.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations specifically for this compound are not extensively published. However, general principles and computational methods are well-established for characterizing similar unsaturated alcohols. Quantum chemical methods, such as Density Functional Theory (DFT), could be employed to determine the optimized molecular geometry, electronic properties (like HOMO-LUMO gap), and reactivity descriptors.

For instance, calculations performed on similar molecules like nerol (B1678202) have been used to predict reaction pathways with hydroxyl radicals. Such calculations for this compound would involve determining the minimum energy structures and transition states on the potential energy surface to understand its reactivity. While specific calculated values for this compound are not available in the literature, some basic computed properties are accessible through public databases.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O | PubChem |

| Molecular Weight | 168.28 g/mol | PubChem |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

This table is interactive. Click on the headers to sort.

In Silico Prediction of Biological Interactions

There is a lack of specific in silico studies predicting the biological interactions of this compound. In silico methods, such as molecular docking, are powerful tools for predicting the binding affinity of a ligand to a biological target. This approach would involve docking the 3D structure of this compound into the active site of various proteins to predict potential biological activities.

General in silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions are based on the molecule's structure and physicochemical properties. For instance, the high Caco-2 permeability predicted for some similar compounds suggests good intestinal absorption. However, without specific studies on this compound, its biological interaction profile remains largely theoretical.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

No dedicated chemoinformatics or QSAR studies for this compound have been identified in the scientific literature. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.

For fragrance compounds, QSAR studies have been conducted on a broader scale, often involving large datasets of molecules with similar olfactory properties. These studies use molecular descriptors to predict the odor characteristics of new compounds. A combinatorial QSAR approach, for example, has been applied to ambergris fragrance compounds to develop statistically significant models with high predictive accuracy. While this compound could be included in such a dataset for future studies, no specific QSAR model has been published for it.

Future Research Directions and Translational Perspectives for 4,8 Dimethyl 3,7 Nonadien 2 Ol

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of terpenes is a complex process, typically originating from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). beilstein-journals.org These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. encyclopedia.pub However, the precise biosynthetic route to 4,8-Dimethyl-3,7-nonadien-2-ol remains largely uncharacterized.

Future research should focus on elucidating the specific enzymatic steps and genetic machinery responsible for its production, particularly in organisms where it has been detected, such as Streptomyces. nih.gov Bacteria have been recognized as having the genetic potential for producing a vast number of complex terpenoids, often through pathways with functionally promiscuous enzymes. beilstein-journals.org This enzymatic flexibility suggests that novel or non-canonical pathways may be involved.

Key research objectives include:

Genomic Analysis: Sequencing and analyzing the genomes of producing organisms to identify putative terpene synthase (TPS) genes and other modifying enzymes, such as cytochrome P450s.

Enzyme Characterization: In vitro assays with purified enzymes are essential for confirming their function and understanding the mechanistic details of the cyclization and functionalization steps leading to the final structure. beilstein-journals.org

Pathway Reconstruction: Engineering heterologous hosts like Escherichia coli or yeast to express the identified genes can validate the complete biosynthetic pathway and pave the way for biotechnological production. beilstein-journals.org

Recent developments in synthetic biology, such as the "terpene mini-path," which provides a more direct, two-enzyme route from alcohols like isopentenol (B1216264) to the universal terpene precursors, could also be explored as an alternative to the lengthy native MVA or MEP pathways. nih.gov The discovery of the specific pathway for this compound would not only deepen our understanding of microbial biochemistry but also provide critical tools for its sustainable production.

Identification of Novel Non-Clinical Biological Activities

While this compound is known for its sensory properties, its broader biological activities are underexplored. Terpene alcohols, as a class, exhibit a wide range of pharmacological and biological effects. nih.govmdpi.com Research indicates that the alcohol functional group often enhances bioactivity compared to corresponding hydrocarbon or ketone structures. researchgate.nettandfonline.com For instance, the sesquiterpene alcohol nerolidol (B1678203) demonstrates antimicrobial, anti-biofilm, antioxidant, and anti-inflammatory properties. mdpi.com Similarly, certain bicyclic monoterpene alcohols have shown promising fungicidal and membrane-protective activities. researchgate.net

Given its structure as a terpene alcohol, this compound is a prime candidate for screening for a variety of non-clinical biological activities. Future investigations should systematically evaluate its potential in areas such as:

Antimicrobial Activity: Testing its efficacy against a broad panel of bacteria and fungi, including drug-resistant strains. The presence of a long aliphatic chain in its structure could contribute to antibacterial activity by disrupting cell membranes. mdpi.com

Antioxidant Properties: Assessing its capacity to scavenge free radicals and inhibit oxidative stress, which is implicated in cellular damage.

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways and the production of cytokines in cellular models.

Enzyme Inhibition: Screening against various enzymes to identify potential inhibitory activities that could be relevant for different biological processes.

The discovery of novel bioactivities would significantly expand the potential applications of this compound beyond its current use in consumer products.

Development of Sustainable and Economically Viable Production Methods

The production of terpenes has traditionally relied on extraction from plant sources or chemical synthesis. mdpi.com Plant extraction can be resource-intensive and yield low quantities, while chemical synthesis routes are often complex and can generate environmental pollutants. mdpi.com Consequently, there is a significant need for sustainable and economically viable production methods for compounds like this compound.

Microbial fermentation using metabolically engineered microorganisms is a promising alternative. mdpi.comosti.gov This approach offers several advantages, including environmental friendliness, the use of renewable feedstocks like glucose, and scalability. mdpi.combath.ac.uk

Future research in this area should concentrate on:

Host Strain Engineering: Optimizing microbial hosts such as Saccharomyces cerevisiae (yeast) or E. coli to efficiently channel carbon flux towards terpene production. This involves engineering the native MVA or MEP pathways to increase the supply of precursors IPP and DMAPP. mdpi.com

Bioprocess Optimization: Improving fermentation conditions to maximize product yield and titer. Key parameters to optimize include feed glucose concentration and aeration rate, which are major drivers of production cost. osti.gov